Volatility Suppression: Vapor Pressure Contrast Between Glucoside and Free Aglycone
Geranyl Linalool O-β-D-Glucoside is a non‑volatile, odorless glycosidic form, while the parent geranyl linalool exhibits a calculated vapor pressure of 1.76 × 10⁻⁵ mm Hg at 25 °C [2]. Glycosides are well‑established as non‑volatile storage forms in plants, where they accumulate without olfactory impact until hydrolyzed [1].
| Evidence Dimension | Vapor pressure (volatility) |
|---|---|
| Target Compound Data | Essentially zero (non‑volatile solid/liquid) |
| Comparator Or Baseline | Free geranyl linalool: 1.76 × 10⁻⁵ mm Hg at 25 °C (calculated) |
| Quantified Difference | Target approaches zero measurable vapor pressure versus 1.76 × 10⁻⁵ mm Hg for the aglycone |
| Conditions | Calculated vapor pressure using EPI Suite (free geranyl linalool) [2]; glycoside non‑volatility established by plant metabolite class characterization [1] |
Why This Matters
A non‑volatile precursor enables formulation of fragrance products without initial odor, delaying scent perception until triggered—a critical advantage for time‑release or condition‑specific fragrance applications.
- [1] European Commission. HYDROLYTIC FLAVOUR RELEASE FROM GLYCOSIDICALLY BOUND PRECURSORS IN FRUITS AND SOME OTHER PLANT-DERIVED FOODS. CORDIS Project ID AIR32193. 1995. https://cordis.europa.eu/project/id/AIR32193 View Source
- [2] Fragrance material review on geranyl linalool. Food and Chemical Toxicology. 2008;46(Suppl 11):S173-S176. doi:10.1016/j.fct.2008.06.087 View Source
